(S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with a unique structure that includes a bromine atom, a methyl group, and an amine group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 6-methyl-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the amine group through reductive amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for the bromination step and a reducing agent such as sodium borohydride for the amination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes for bromination and amination, as well as the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
(S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, which may affect its binding affinity and reactivity.
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, which can influence its chemical properties and biological activity.
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks both the bromine and methyl groups, making it less specific in its interactions.
Uniqueness
(S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the bromine and methyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(1S)-5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |
InChI Key |
YSCDXGLYCTXWSP-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCC2)N)Br |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.